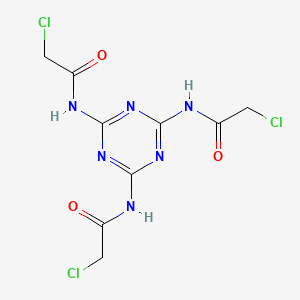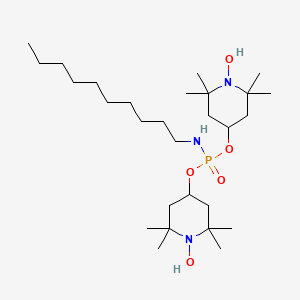
Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a decan-1-amine backbone with two 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups attached via phosphoryl linkages. Its structure imparts significant stability and reactivity, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine typically involves multiple steps, starting with the preparation of the 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups. These groups are synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidinol using oxidizing agents like hydrogen peroxide or sodium hypochlorite . The phosphoryl linkage is introduced by reacting the hydroxy groups with phosphoryl chloride under controlled conditions . Finally, the decan-1-amine backbone is attached through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For instance, the use of micro fixed-bed reactors packed with catalysts like platinum on carbon (Pt/C) can significantly reduce reaction times and improve product purity . Optimized reaction conditions, such as temperature, pressure, and reactant concentrations, are crucial for achieving high yields and purity in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphoryl groups can be reduced to phosphines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum on carbon (Pt/C), palladium on carbon (Pd/C).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Phosphines.
Substitution Products: Various amine derivatives.
Aplicaciones Científicas De Investigación
N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine has diverse applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its ability to stabilize free radicals and prevent oxidative degradation. The 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups act as radical scavengers, neutralizing reactive oxygen species (ROS) and other free radicals. This mechanism is crucial in applications where oxidative stability is required, such as in polymer stabilization and therapeutic interventions for oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-Tetramethyl-4-piperidinol
- N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)
Uniqueness
N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine stands out due to its dual functionality, combining the radical scavenging properties of the 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups with the stability imparted by the phosphoryl linkages. This unique combination enhances its effectiveness in stabilizing polymers and other materials against oxidative degradation, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
61405-87-6 |
|---|---|
Fórmula molecular |
C28H58N3O5P |
Peso molecular |
547.8 g/mol |
Nombre IUPAC |
N-bis[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy]phosphoryldecan-1-amine |
InChI |
InChI=1S/C28H58N3O5P/c1-10-11-12-13-14-15-16-17-18-29-37(34,35-23-19-25(2,3)30(32)26(4,5)20-23)36-24-21-27(6,7)31(33)28(8,9)22-24/h23-24,32-33H,10-22H2,1-9H3,(H,29,34) |
Clave InChI |
XFRNDVVBOAAYMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNP(=O)(OC1CC(N(C(C1)(C)C)O)(C)C)OC2CC(N(C(C2)(C)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


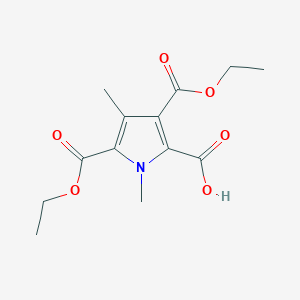
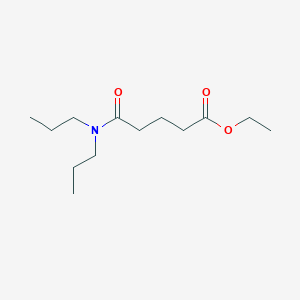
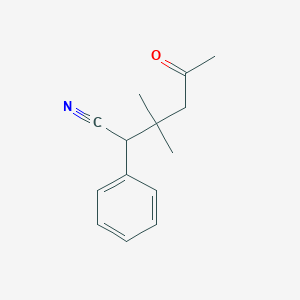
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
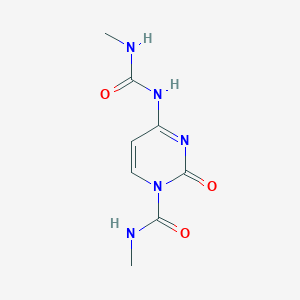
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
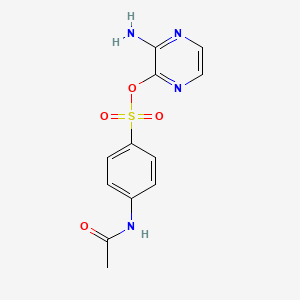
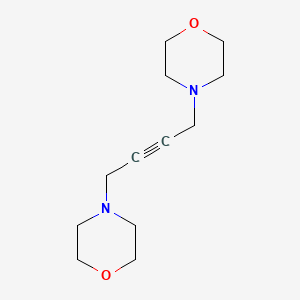
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
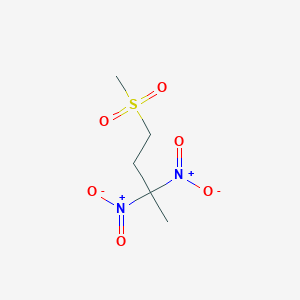
![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
